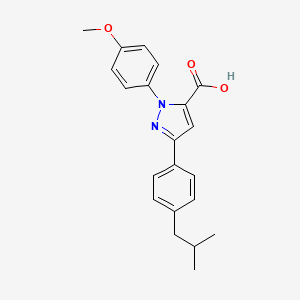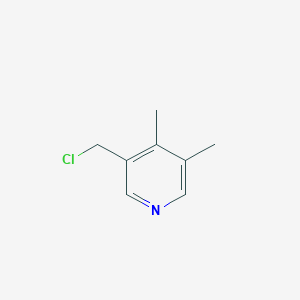
3-(Chloromethyl)-4,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4,5-dimethylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4,5-dimethylpyridine typically involves several steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C.
Esterification: 3-picolinic acid is esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The ester is then reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-4,5-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.
Oxidation: Oxidation can lead to the formation of pyridine carboxylic acids.
Reduction: Reduction can yield various alcohol derivatives.
科学的研究の応用
3-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-4,5-dimethylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biological pathways and lead to desired effects.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the dimethyl groups, making it less sterically hindered.
4,5-Dimethylpyridine: Lacks the chloromethyl group, affecting its reactivity.
Uniqueness
3-(Chloromethyl)-4,5-dimethylpyridine is unique due to the presence of both the chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
3-(chloromethyl)-4,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,3H2,1-2H3 |
InChIキー |
SBGFIUFBIRHMLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


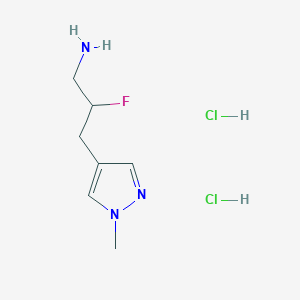

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)

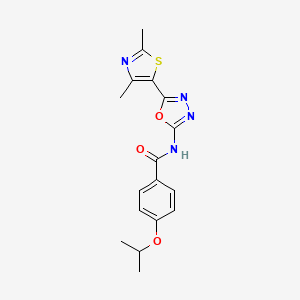
![6,8-Dioxaspiro[3.5]nonane-2,7-dione](/img/structure/B14867052.png)
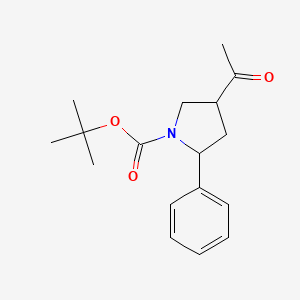

![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)

![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)


